molecular formula C10H11N3O2 B10904507 Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B10904507
M. Wt: 205.21 g/mol
InChI Key: IAVLOSRHPFYTAH-UHFFFAOYSA-N
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Description

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation .

Comparison with Similar Compounds

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-9-11-7(2)4-5-13(9)12-8/h4-6H,3H2,1-2H3

InChI Key

IAVLOSRHPFYTAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=NC2=C1)C

Origin of Product

United States

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